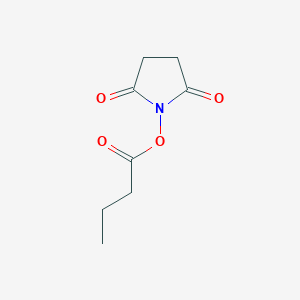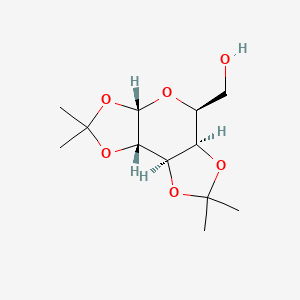![molecular formula C10H10F3NO4 B3043097 2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid CAS No. 729-97-5](/img/structure/B3043097.png)
2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid
Vue d'ensemble
Description
The compound “2-Amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid” is a complex organic molecule. It is related to the class of compounds known as fluorophenols and non-proteinogenic L-alpha-amino acids . It is functionally related to L-dopa .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, Threonine aldolases (TAs) constitute a powerful tool for catalyzing carbon–carbon bond formations in synthetic organic chemistry, thus enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. It is related to the structure of L-DOPA, which is an alpha amino acid where the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .Chemical Reactions Analysis
The compound may undergo a variety of chemical reactions, depending on the conditions. For instance, it could be converted to an active form 2-methyl-5,6-dihydroxyindole-3,4-dione (DIDO) by hydrazine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, the molecular weight of a related compound, methyl 2-amino-2- (3,4-dihydroxyphenyl)acetate hydrochloride, is 233.65 .Mécanisme D'action
L-DOPA increases dopamine levels in the brain by acting as a precursor to dopamine. Once L-DOPA crosses the blood-brain barrier, it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase. Dopamine then binds to dopamine receptors in the brain, leading to increased dopamine signaling.
Biochemical and Physiological Effects:
L-DOPA has both biochemical and physiological effects. Biochemically, L-DOPA increases dopamine levels in the brain, leading to increased dopamine signaling. Physiologically, L-DOPA can improve motor symptoms in animal models of Parkinson's disease, as well as improve cognitive function and reduce anxiety in certain animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using L-DOPA in lab experiments is its ability to cross the blood-brain barrier and increase dopamine levels in the brain. This allows researchers to study the effects of dopamine on behavior, cognition, and addiction. However, one limitation of using L-DOPA in lab experiments is that it can have variable effects depending on the animal model used and the dose administered. Additionally, L-DOPA can have short-term and long-term side effects that can confound the results of experiments.
Orientations Futures
There are several future directions for research on L-DOPA. One direction is to study the effects of L-DOPA on different dopamine receptor subtypes and their downstream signaling pathways. Another direction is to study the effects of L-DOPA on different brain regions and their functional connectivity. Additionally, there is a need for more research on the long-term effects of L-DOPA on behavior, cognition, and addiction.
Applications De Recherche Scientifique
L-DOPA is commonly used in scientific research to study the role of dopamine in the brain. It is used to increase dopamine levels in animal models of Parkinson's disease to mimic the effects of dopamine replacement therapy. L-DOPA is also used to study the effects of dopamine on behavior, cognition, and addiction.
Propriétés
IUPAC Name |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4/c11-10(12,13)9(14,8(17)18)4-5-1-2-6(15)7(16)3-5/h1-3,15-16H,4,14H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJXYKIHRALFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)(C(F)(F)F)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane](/img/structure/B3043017.png)




![(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B3043028.png)






